![molecular formula C11H18ClN B2837367 (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 167704-56-5](/img/structure/B2837367.png)
(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
“(2S,6S)-Hydroxynorketamine hydrochloride” is a metabolite of ketamine, associated with increased locomotor activity and motor incoordination . It has been found that the NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects . The (2R,6R)-HNK enantiomer is the enantiomer most responsible for antidepressant effects, while (2S,6S)-hydroxynorketamine was associated with increased locomotor activity and motor incoordination .
Molecular Structure Analysis
The molecular formula of “(2S,6S)-Hydroxynorketamine hydrochloride” is C12H14ClNO2.HCl . The molecular weight is 276.16 .Physical And Chemical Properties Analysis
“(2S,6S)-Hydroxynorketamine hydrochloride” is a white to beige powder . It is soluble in water (25 mg/mL) and should be stored at 2-8°C .Scientific Research Applications
- (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride serves as a valuable research chemical in pharmaceutical studies. Researchers explore its potential as a building block for novel drug molecules or as a reference standard for quality control in drug testing .
- Metformin hydrochloride is a widely used antidiabetic medication. Interestingly, (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride plays a role in its synthesis. Processes for reducing dimethylamine content in metformin hydrochloride involve this compound .
- Researchers employ liquid chromatography-tandem mass spectrometry (LC–MS–MS) for quantitative analysis. (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride may serve as a calibration standard or internal standard in such methods .
Pharmaceutical Research and Development
Metformin Hydrochloride Synthesis
LC–MS–MS Method Development
Future Directions
properties
IUPAC Name |
(2S,6S)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-6-10-8-5-9-11(12-10)7-4-2;/h3-5,8,10-12H,1-2,6-7,9H2;1H/t10-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHGZAVMOHPRGN-ACMTZBLWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)CC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1CC=C[C@@H](N1)CC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride |
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